molecular formula C13H26O7 B14287507 Carbonic acid;4-ethenoxybutan-1-ol CAS No. 138216-13-4

Carbonic acid;4-ethenoxybutan-1-ol

Cat. No.: B14287507
CAS No.: 138216-13-4
M. Wt: 294.34 g/mol
InChI Key: SUNDPTUAJASOKR-UHFFFAOYSA-N
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Description

Carbonic acid;4-ethenoxybutan-1-ol: is an organic compound that combines the properties of carbonic acid and an ether-alcohol This compound is of interest due to its unique structure, which includes both a carboxyl group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.

    Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

    Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Regeneration of the hydroxyl group.

    Substitution Products: Formation of halogenated ethers or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Acts as a reagent in various chemical reactions due to its unique functional groups.

Biology:

  • Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of polymers and other industrial chemicals.
  • Acts as a solvent or reactant in various industrial processes.

Mechanism of Action

Mechanism:

  • The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
  • Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.

Pathways:

  • Involves pathways related to esterification, oxidation, and reduction reactions.

Comparison with Similar Compounds

    Carbonic Acid Derivatives: Compounds like carbonic acid esters and carbonates share similar properties.

    Ether-Alcohols: Compounds such as ethylene glycol ethers have similar ether and alcohol functional groups.

Uniqueness:

  • The combination of a carboxyl group and an ether linkage in a single molecule makes Carbonic acid;4-ethenoxybutan-1-ol unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

138216-13-4

Molecular Formula

C13H26O7

Molecular Weight

294.34 g/mol

IUPAC Name

carbonic acid;4-ethenoxybutan-1-ol

InChI

InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4)

InChI Key

SUNDPTUAJASOKR-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCO.C=COCCCCO.C(=O)(O)O

Origin of Product

United States

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